molecular formula C15H12N2O3 B1201203 Saphenic acid

Saphenic acid

Cat. No.: B1201203
M. Wt: 268.27 g/mol
InChI Key: OWDPOEGUZYTAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saphenic acid is a member of phenazines.

Scientific Research Applications

1. Anticancer and Anti-inflammatory Properties

Saphenic acid, derived from marine Brevibacterium aureum, exhibits significant anti-cancer and anti-inflammatory activities. This is achieved through the suppression of pro-inflammatory cytokines and inhibition of NF-κB and MAPK signaling pathways, suggesting its potential for treating inflammatory diseases (Ibrahim, Al saryi, Hetta, & Abuderman, 2018).

2. Antibiotic Properties

Saphenamycin, synthesized from this compound, is a potent antibiotic, especially effective against fusidic acid and rifampicin-resistant Staphylococcus aureus strains. Interestingly, the chirality of saphenamycin does not significantly affect its antibiotic activity (Laursen, Jørgensen, & Nielsen, 2003).

3. Catalytic Applications

This compound derivatives play a role in catalysis. For instance, SAPO-n catalysts, which involve this compound derivatives, are used in the conversion of methanol to olefins. These catalysts demonstrate variations in selectivity and longevity based on their composition and structure, indicating their potential in industrial applications (Zhu, Hartmann, & Kevan, 2000).

4. Vascular Applications

Studies have examined the use of this compound in the context of vascular health, particularly in the preservation and patency of saphenous vein grafts in cardiac surgery. Tranexamic acid, which has connections to this compound, has been found not to compromise early venous graft patency rates while reducing perioperative blood product transfusion rates (Karski et al., 2005).

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

6-(1-hydroxyethyl)phenazine-1-carboxylic acid

InChI

InChI=1S/C15H12N2O3/c1-8(18)9-4-2-6-11-13(9)16-12-7-3-5-10(15(19)20)14(12)17-11/h2-8,18H,1H3,(H,19,20)

InChI Key

OWDPOEGUZYTAJW-UHFFFAOYSA-N

SMILES

CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)O

Canonical SMILES

CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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